![molecular formula C16H25BrClNO B4135104 N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4135104.png)
N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride
Descripción general
Descripción
N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride, also known as BrCPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrCPI is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of dopamine and serotonin neurotransmission.
Mecanismo De Acción
N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride selectively binds to and activates TAAR1, a receptor that is expressed in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. TAAR1 activation by N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride leads to the inhibition of dopamine and serotonin reuptake, resulting in increased extracellular levels of these neurotransmitters. This increase in neurotransmitter levels is thought to underlie the therapeutic effects of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has been shown to increase dopamine and serotonin release in the brain, leading to enhanced neurotransmission and modulation of neuronal activity. N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in neuronal survival and plasticity. In addition, N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride is its selectivity for TAAR1, which allows for targeted modulation of dopamine and serotonin neurotransmission. N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride also has a long half-life, which allows for sustained activation of TAAR1. However, one of the limitations of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride on other neurotransmitter systems and its potential side effects need to be further investigated.
Direcciones Futuras
Future research on N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride should focus on elucidating its mechanism of action in various neurological and psychiatric disorders, as well as its potential neuroprotective effects. The development of more soluble formulations of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride and the investigation of its effects on other neurotransmitter systems are also areas of future research. Finally, the potential side effects of N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride and its safety profile need to be further investigated before it can be considered for clinical use.
Aplicaciones Científicas De Investigación
N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. TAAR1 activation by N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has been shown to modulate the activity of dopamine and serotonin neurons, which are implicated in these disorders. N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride has also been investigated for its potential neuroprotective effects in Parkinson's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-[(5-bromo-2-cyclopentyloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-16(2,3)18-11-12-10-13(17)8-9-15(12)19-14-6-4-5-7-14;/h8-10,14,18H,4-7,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCCNDNOTZBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Br)OC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



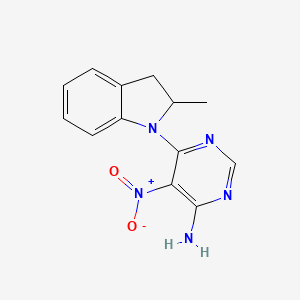
![N-(2-bromo-4,6-difluorophenyl)-2-({4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135023.png)
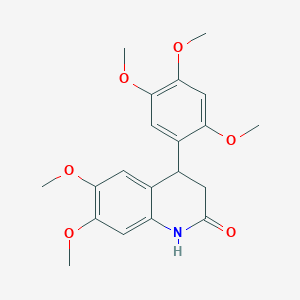
![3,4-dichloro-N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4135042.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4135046.png)
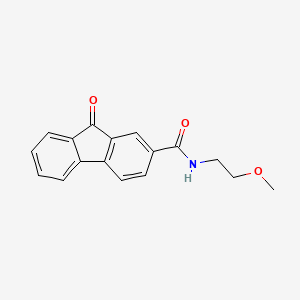
![2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4135056.png)
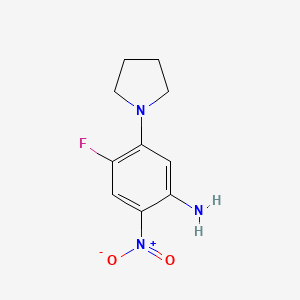
![N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4135069.png)
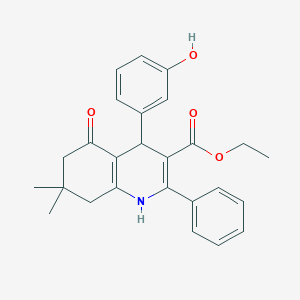
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)
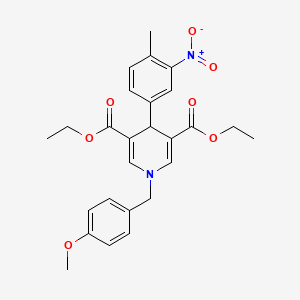
![1-({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4135134.png)